Plant Biotechnology and Medicinal Plant Research
These findings are valuable for scaling up callus cultures of L. sativum for commercial lepidine production, given its unique pharmaceutical properties .
Cancer Research and Natural Product Studies
Lepidium sativum: (garden cress) has been widely used for its therapeutic applications, including anticancer effects. Natural glucosinolates found in garden cress may contribute to its chemoprotective properties .
4-Methylquinoline, also known as Lepidine, is a heterocyclic aromatic organic compound with the molecular formula and a molecular weight of approximately 143.19 g/mol . This compound features a quinoline structure with a methyl group attached at the 4-position, which influences its chemical properties and reactivity. The compound is characterized by its pale yellow liquid form and has been utilized in various chemical applications, including the synthesis of dyes and pharmaceuticals .
4-Methylquinoline exhibits a range of biological activities. It has been identified as a mutagen, indicating potential genotoxic effects . Moreover, compounds derived from 4-methylquinoline have shown anti-inflammatory properties and have been investigated for their role in various biological pathways, making them of interest in medicinal chemistry .
Several methods exist for synthesizing 4-methylquinoline:
4-Methylquinoline has diverse applications across various fields:
Interaction studies involving 4-methylquinoline have highlighted its reactivity with different reagents. For instance, the compound's ability to form derivatives with alcohols suggests it can participate in nucleophilic substitution reactions. Furthermore, its mutagenic properties necessitate investigations into its interactions with DNA and cellular components to understand its biological implications better .
Several compounds share structural similarities with 4-methylquinoline. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Quinoline | C9H7N | Parent compound without methyl substitution; used extensively in organic synthesis. |
2-Methylquinoline | C10H9N | Methyl group at the 2-position; exhibits different reactivity patterns compared to 4-methylquinoline. |
8-Methylquinoline | C10H9N | Methyl group at the 8-position; known for its use as a chelating agent in coordination chemistry. |
Quinaldine | C10H9N | Isomer with methyl at the 2-position; used as a solvent and reagent in organic synthesis. |
The unique positioning of the methyl group in 4-methylquinoline influences its chemical behavior significantly compared to these similar compounds, particularly regarding its reactivity and biological activity.
Irritant